
Peptide T: A Technical Guide to a Pioneer HIV-1
Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Peptide-T

Cat. No.: B1679561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope protein gp120, was

one of the earliest compounds identified as a potential HIV entry inhibitor.[1][2][3] Its discovery

in 1986 sparked significant interest in the development of therapeutics targeting the initial

stages of HIV infection.[1][2] This technical guide provides an in-depth analysis of Peptide T

and its analogues, focusing on its mechanism of action, quantitative data from preclinical and

clinical studies, and detailed experimental protocols relevant to its evaluation. The primary

mechanism of Peptide T involves the blockade of the C-C chemokine receptor 5 (CCR5), a

critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1][4][5] While initial

enthusiasm for Peptide T has been tempered by mixed clinical trial results and the

development of more potent antiretroviral agents, its story offers valuable insights into the

complexities of HIV-1 entry and the challenges of peptide-based drug development.

Introduction: The Genesis of a Gp120-Derived
Peptide Inhibitor
Peptide T, with the amino acid sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT), was

identified through a database search for viral protein segments with homology to known

neuropeptides.[5][6] This approach was based on the hypothesis that viral envelope proteins

might mimic endogenous ligands to interact with host cell receptors. Peptide T's sequence
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shares homology with a region of the HIV-1 gp120 protein, the viral glycoprotein responsible for

binding to the host cell CD4 receptor and a subsequent co-receptor, either CCR5 or CXCR4, to

initiate viral entry.[3][5][7]

Initial research suggested that Peptide T might interfere with the binding of gp120 to the CD4

receptor. However, subsequent and more definitive studies revealed that its primary mode of

action is as a selective antagonist of the CCR5 co-receptor.[4][5] This discovery was pivotal, as

it highlighted the potential of targeting co-receptors to block HIV-1 infection. A more stable,

protease-resistant analog, D-Ala1-Peptide T-amide (DAPTA), was developed for clinical

investigation.[5]

Mechanism of Action: Blocking the CCR5 Co-
Receptor
The entry of HIV-1 into a target cell is a multi-step process. First, the viral envelope protein

gp120 binds to the CD4 receptor on the surface of immune cells such as T-helper cells and

macrophages.[7] This initial binding event triggers a conformational change in gp120, exposing

a binding site for a co-receptor, either CCR5 or CXCR4.[7] The subsequent interaction with the

co-receptor is essential for the fusion of the viral and cellular membranes, allowing the viral

genetic material to enter the host cell.[7]

Peptide T and its analog DAPTA exert their antiviral effect by specifically targeting and blocking

the CCR5 co-receptor.[4][5] By binding to CCR5, Peptide T competitively inhibits the interaction

between the gp120-CD4 complex and the co-receptor, thereby preventing the final step of viral

entry for R5-tropic HIV-1 strains.[4][8] This selectivity for CCR5 explains the early

inconsistencies in in vitro antiviral studies, as Peptide T shows little to no inhibitory activity

against X4-tropic HIV-1 strains that utilize the CXCR4 co-receptor.[4][5]

Signaling Pathways
The binding of chemokines to CCR5, a G protein-coupled receptor (GPCR), typically initiates a

cascade of intracellular signaling events. This includes the activation of inhibitory G proteins

(Gαi), leading to a decrease in cyclic AMP (cAMP) levels and the modulation of downstream

pathways that can influence cell migration (chemotaxis) and other cellular responses.[9][10]

There is also evidence suggesting that under certain conditions, CCR5 can couple to Gq

proteins, leading to an increase in intracellular calcium (Ca2+) concentration.[11] While the
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binding of HIV-1 gp120 to CCR5 is necessary for viral entry, it is not definitively established that

G protein-dependent signaling is required for the fusion process itself.[10] Peptide T, by acting

as a CCR5 antagonist, is presumed to interfere with these signaling pathways, although its

primary antiviral mechanism is the steric hindrance of gp120 binding.

Diagram of the HIV-1 Entry and Inhibition by Peptide T

HIV-1 Virion

Host Cell

Inhibition
HIV-1 gp120

CD4 Receptor
1. Binding

Peptide T

CCR5 Co-Receptor

2. Conformational
Change & Co-receptor

Binding Cell Interior

3. Membrane Fusion
& Viral Entry

Blocks Binding

Click to download full resolution via product page

Caption: HIV-1 entry and its inhibition by Peptide T.

Quantitative Data
This section summarizes the key quantitative data from preclinical and clinical investigations of

Peptide T and its analog, DAPTA.

Table 1: In Vitro Antiviral Activity of DAPTA
HIV-1 Strain IC50 (nM) Cell System Reference

BaL (R5-tropic) 0.06 CCR5+ Cells [4][8]

CM235 (R5-tropic) 0.32 CCR5+ Cells [4][8]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.
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Table 2: Clinical Trial of Intranasal Peptide T for HIV-
Associated Cognitive Impairment

Parameter Details Reference

Study Design
3-site, double-blind, placebo-

controlled trial
[12]

Dosage

2 mg Peptide T administered

intranasally three times a day

for 6 months

[12]

Primary Outcome

No statistically significant

difference between Peptide T

and placebo on the global

neuropsychological (NP)

change score.

[12]

Subgroup Analysis

- Improved performance in

patients with more evident

cognitive impairment (NP

global deficit score ≥ 0.5) (P =

0.02).

[12]

- Treatment effect suggested in

patients with CD4+ cell counts

> 200 cells/µL.

[12]

Table 3: Clinical Trial of Intranasal Peptide T for Painful
Distal Neuropathy in AIDS
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Parameter Details Reference

Study Design

Multicentered, double-blind,

randomized, placebo-

controlled study

[13]

Dosage
6 mg/day of intranasal Peptide

T for 12 weeks
[13]

Primary Outcome

No significant difference in the

change in pain scores between

the Peptide T group (-0.24)

and the placebo group (-0.39)

(p = 0.32).

[13]

Conclusion

Intranasal Peptide T was found

to be safe but ineffective in

treating painful distal

symmetrical polyneuropathy

associated with AIDS.

[13]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of Peptide T.

Competitive Radioligand Binding Assay
This assay is used to determine the affinity of Peptide T for the CCR5 receptor by measuring its

ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Peptide T for the CCR5 receptor.

Materials:

Cell Membranes: Membrane preparations from a cell line overexpressing human CCR5

(e.g., CHO-K1 or HEK293 cells).
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Radioligand: A high-affinity radiolabeled CCR5 ligand, such as [¹²⁵I]-MIP-1α or [³H]-

Maraviroc.

Competitor: Unlabeled Peptide T at a range of concentrations.

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

Wash Buffer: Ice-cold assay buffer.

Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethylenimine (PEI) to reduce non-

specific binding.

Scintillation Fluid and Counter.

Procedure:

Membrane Preparation: Homogenize CCR5-expressing cells in a lysis buffer and prepare a

membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the

assay buffer.

Assay Setup: In a 96-well plate, add the following to each well:

Cell membranes (a predetermined optimal protein concentration).

A fixed concentration of the radioligand (typically at or below its Kd value).

Increasing concentrations of unlabeled Peptide T.

For total binding control, add assay buffer instead of Peptide T.

For non-specific binding control, add a high concentration of a known unlabeled CCR5

ligand.

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding

equilibrium (e.g., 60-90 minutes).

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters

using a cell harvester. This separates the bound radioligand from the free radioligand.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding at each concentration of Peptide T by

subtracting the non-specific binding from the total binding. Plot the percentage of specific

binding against the logarithm of the Peptide T concentration and fit the data to a one-site

competition model to determine the IC50 value. The Ki value can then be calculated using

the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.

Diagram of the Competitive Radioligand Binding Assay Workflow
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Caption: Workflow for a competitive radioligand binding assay.

HIV-1 Entry Inhibition Assay (Pseudovirus-Based
Luciferase Assay)
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This assay measures the ability of Peptide T to inhibit the entry of HIV-1 into target cells using a

safe and quantifiable system.

Objective: To determine the IC50 of Peptide T for the inhibition of R5-tropic HIV-1 entry.

Materials:

HIV-1 Env-pseudotyped Virus: Replication-defective HIV-1 particles carrying a luciferase

reporter gene and expressing the envelope protein of an R5-tropic HIV-1 strain (e.g., BaL).

These are produced by co-transfecting HEK293T cells with an Env-expression plasmid and

an Env-deficient HIV-1 backbone plasmid containing the luciferase gene.[14][15]

Target Cells: A cell line that expresses CD4 and CCR5 and is susceptible to HIV-1 infection

(e.g., TZM-bl cells, which contain a Tat-inducible luciferase reporter).

Peptide T: A range of concentrations.

Cell Culture Medium: e.g., DMEM supplemented with 10% FBS.

Luciferase Assay Reagent.

Luminometer.

Procedure:

Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

Virus and Compound Incubation: On the day of the experiment, pre-incubate the

pseudovirus with serial dilutions of Peptide T for a set period (e.g., 1 hour at 37°C).

Infection: Add the virus-Peptide T mixture to the target cells.

Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral entry, expression of

viral proteins, and activation of the luciferase reporter gene.

Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to

the manufacturer's instructions.
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Measurement: Measure the luminescence in each well using a luminometer. The light output

is proportional to the level of viral entry.

Data Analysis: Calculate the percentage of inhibition for each concentration of Peptide T

relative to the control (virus only). Plot the percentage of inhibition against the logarithm of

the Peptide T concentration and fit the data to a dose-response curve to determine the IC50

value.

Monocyte Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of Peptide T to block the migration of monocytes towards a

chemoattractant that signals through CCR5.

Objective: To evaluate the antagonistic effect of Peptide T on CCR5-mediated monocyte

chemotaxis.

Materials:

Monocytes: Freshly isolated human peripheral blood monocytes (PBMCs) or a monocyte-like

cell line (e.g., THP-1).

Chemoattractant: A CCR5 ligand such as MIP-1β (CCL4) or RANTES (CCL5).

Peptide T: A range of concentrations.

Boyden Chamber: A two-chamber system separated by a microporous membrane (e.g., 5

µm pore size).[3][16]

Assay Medium: Serum-free RPMI 1640.

Cell Stain: e.g., Calcein-AM or Giemsa stain.

Microscope and Image Analysis Software.

Procedure:

Assay Setup:
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In the lower chamber of the Boyden apparatus, add the chemoattractant (e.g., MIP-1β) in

the assay medium. For a negative control, use assay medium alone.

In the upper chamber, add the monocyte suspension in assay medium. For the

experimental conditions, pre-incubate the monocytes with various concentrations of

Peptide T before adding them to the upper chamber.

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows

for cell migration (e.g., 2-4 hours).

Cell Staining and Quantification:

After incubation, remove the upper chamber.

Wipe the non-migrated cells from the upper surface of the membrane.

Fix and stain the migrated cells on the lower surface of the membrane.

Count the number of migrated cells in several microscopic fields.

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of

Peptide T compared to the control (chemoattractant only). Plot the percentage of inhibition

against the logarithm of the Peptide T concentration to determine the IC50 value.

Conclusion and Future Perspectives
Peptide T holds a significant place in the history of HIV research as an early and rationally

designed entry inhibitor. Its journey from a gp120-derived peptide to a CCR5 antagonist

provided crucial proof-of-concept for targeting viral co-receptors. While clinical trials yielded

mixed results, with some evidence of cognitive benefits in specific patient subgroups but a lack

of efficacy in treating painful neuropathy, the development of Peptide T paved the way for a

new class of antiretroviral drugs.

The challenges encountered with Peptide T, such as its peptide nature leading to potential

stability and delivery issues, and its modest potency compared to later small-molecule

inhibitors, are emblematic of the hurdles in peptide-based drug development. Nevertheless, the

knowledge gained from studying Peptide T and its interaction with CCR5 has been invaluable.
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Future research in this area may focus on developing more potent and bioavailable peptide or

peptidomimetic CCR5 antagonists. The detailed understanding of the Peptide T-CCR5

interaction can inform the design of novel therapeutics not only for HIV but also for other

conditions where CCR5 plays a pathological role, such as in inflammatory diseases and certain

cancers. The legacy of Peptide T serves as a reminder of the importance of exploring diverse

therapeutic strategies in the ongoing fight against HIV and other complex diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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